molecular formula C19H18O5 B14435082 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one CAS No. 77092-19-4

2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one

Cat. No.: B14435082
CAS No.: 77092-19-4
M. Wt: 326.3 g/mol
InChI Key: QKNONWGRWUKPIP-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is an organic compound known for its unique chemical structure and properties. This compound features two methoxyphenyl groups attached to a dioxinone core, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one involves its interaction with free radicals and microbial cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to biomolecules . Its antimicrobial activity is believed to result from disrupting microbial cell membranes and inhibiting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is unique due to its dioxinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as antioxidant and antimicrobial research, where its structural features play a crucial role in its activity.

Properties

CAS No.

77092-19-4

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-2-methyl-1,3-dioxin-4-one

InChI

InChI=1S/C19H18O5/c1-19(14-6-10-16(22-3)11-7-14)23-17(12-18(20)24-19)13-4-8-15(21-2)9-5-13/h4-12H,1-3H3

InChI Key

QKNONWGRWUKPIP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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